4-Bromo-5-methoxy-2-nitroaniline

Description

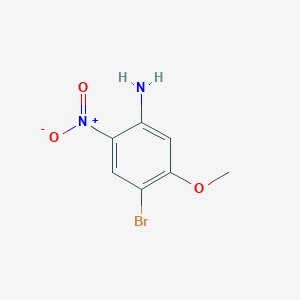

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-methoxy-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O3/c1-13-7-3-5(9)6(10(11)12)2-4(7)8/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXJPWNTXBYKMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40445113 | |

| Record name | 4-BROMO-5-METHOXY-2-NITROANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173312-36-2 | |

| Record name | 4-BROMO-5-METHOXY-2-NITROANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-5-methoxy-2-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-5-methoxy-2-nitroaniline CAS number and properties

CAS Number: 173312-36-2

This technical guide provides a comprehensive overview of the chemical and physical properties, a representative synthesis protocol, and safety information for 4-Bromo-5-methoxy-2-nitroaniline, a key intermediate for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is a substituted aniline that serves as a building block in organic synthesis.[1][2] Its utility is noted in the synthesis of novel benzimidazole ureas which have shown potential as antibacterial agents by inhibiting DNA gyrase and topoisomerase IV.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound. Specific experimental values for properties such as melting and boiling points are not consistently reported in publicly available literature; therefore, these fields are marked as "Not Available."

| Property | Value | Source(s) |

| CAS Number | 173312-36-2 | [2][3] |

| Molecular Formula | C₇H₇BrN₂O₃ | |

| Molecular Weight | 247.05 g/mol | |

| Purity | Typically ≥98% | |

| Melting Point | Not Available | |

| Boiling Point | Not Available | |

| Solubility | Not Available | |

| Storage Temperature | Room Temperature | [3] |

Synthesis and Experimental Protocols

Representative Synthesis Protocol: Bromination and Nitration of a Methoxy-aniline Precursor

Objective: To synthesize this compound from a suitable methoxy-aniline starting material. This protocol is illustrative and would require optimization.

Materials:

-

3-Methoxy-4-bromoaniline (or a similar precursor)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice bath

Procedure:

-

Dissolution: Dissolve the starting aniline precursor in dichloromethane in a round-bottom flask.

-

Cooling: Cool the flask in an ice bath to 0°C.

-

Acidification: Slowly add concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature at 0°C.

-

Nitration: Add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the reaction mixture. The temperature should be carefully monitored and kept below 5°C.

-

Reaction Monitoring: Stir the reaction mixture at 0°C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly pour the reaction mixture over crushed ice.

-

Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into dichloromethane (3x).

-

Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Logical Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and subsequent purification of a chemical compound like this compound.

References

physical and chemical characteristics of 4-Bromo-5-methoxy-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and safety characteristics of 4-Bromo-5-methoxy-2-nitroaniline, a key intermediate in various synthetic applications. Due to the limited availability of in-depth experimental data in peer-reviewed literature, this guide consolidates information from commercial suppliers, safety data sheets, and analogous compounds to offer a thorough understanding for research and development purposes.

Chemical Identity and Physical Properties

This compound is a substituted aniline with the chemical formula C₇H₇BrN₂O₃.[1] Its molecular structure consists of a benzene ring substituted with a bromine atom, a methoxy group, a nitro group, and an amine group.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 173312-36-2 | [1] |

| Molecular Formula | C₇H₇BrN₂O₃ | [1] |

| Molecular Weight | 247.05 g/mol | [1] |

| Appearance | Not explicitly stated, likely a solid | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Spectroscopic and Analytical Data

As of the latest literature review, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has not been published. Researchers utilizing this compound are advised to perform their own analytical characterization to confirm identity and purity. For reference, spectral data for analogous compounds can be found in various chemical databases.

Synthesis and Purification

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not currently available. However, the synthesis of structurally similar substituted nitroanilines typically involves a multi-step process that may include:

-

Acetylation of a substituted aniline to protect the amino group.

-

Bromination of the aromatic ring.

-

Nitration to introduce the nitro group.

-

Hydrolysis to deprotect the amino group.

A generalized workflow for such a synthesis is presented below.

Purification of the final product would typically involve recrystallization from a suitable solvent or column chromatography to achieve the desired purity. The choice of solvent and chromatographic conditions would need to be determined experimentally.

Applications in Research and Drug Development

Substituted nitroanilines are valuable intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals and dyes. While specific applications of this compound in drug development or its involvement in biological signaling pathways are not documented in the available literature, its structural motifs suggest potential for use as a building block in the synthesis of bioactive compounds. The presence of amine, nitro, bromo, and methoxy functional groups provides multiple reaction sites for further chemical transformations.

Safety and Handling

A Safety Data Sheet (SDS) for this compound indicates that the toxicological properties of this compound have not been fully investigated.[2] Therefore, it should be handled with caution in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Table 2: Hazard and Precautionary Information

| Category | Information | Reference |

| Hazard Statements | Not fully characterized. Handle with care. | [2] |

| Precautionary Statements | Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. | [2] |

| First Aid | In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. After contact with skin, wash immediately with plenty of water. | [2] |

| Storage | Keep container tightly closed in a dry and well-ventilated place. |

The following diagram outlines a logical workflow for the safe handling and use of this chemical in a research setting.

Conclusion

This compound is a chemical intermediate with potential applications in organic synthesis. This guide has compiled the currently available information on its physical and chemical properties, along with outlining general procedures for its synthesis, purification, and safe handling based on analogous compounds. It is imperative for researchers to conduct their own detailed characterization and safety assessments before use, as comprehensive experimental data for this specific compound is not yet available in the public domain. Further research into the properties and applications of this compound is warranted to fully understand its potential in scientific and drug development endeavors.

References

A Comprehensive Technical Overview of 4-Bromo-5-methoxy-2-nitroaniline

This guide provides an in-depth analysis of the molecular characteristics of 4-Bromo-5-methoxy-2-nitroaniline, a chemical compound of interest to researchers and professionals in the field of drug development and organic synthesis.

Molecular and Physicochemical Data

The fundamental properties of this compound are summarized in the table below, offering a clear comparison of its key quantitative descriptors.

| Property | Value |

| CAS Number | 173312-36-2[1][2][3][4] |

| Molecular Formula | C₇H₇BrN₂O₃[1][2][3] |

| Molecular Weight | 247.05 g/mol [2][3] |

| IUPAC Name | This compound[3] |

| Canonical SMILES | COC1=C(Br)C=C(--INVALID-LINK--[O-])C(N)=C1[3] |

Molecular Structure

The two-dimensional chemical structure of this compound is depicted below. This visualization illustrates the arrangement of atoms and the covalent bonds that constitute the molecule, providing a clear representation for scientific analysis.

Experimental Protocols

While this document does not detail specific experimental protocols, this compound is noted as an intermediate in the synthesis of novel benzimidazole ureas. These compounds are investigated as potential inhibitors of DNA Gyrase and Topoisomerase IV, indicating their significance in the development of agents with potent antibacterial activity.[4] The synthesis and characterization of this and related compounds would typically involve standard organic chemistry techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm the structure and purity. Further experimental work in a drug development context would involve biological assays to determine inhibitory concentrations against target enzymes and antibacterial efficacy against various bacterial strains.

References

An In-Depth Technical Guide to the Synthesis of 4-Bromo-5-methoxy-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible multi-step synthesis pathway for 4-bromo-5-methoxy-2-nitroaniline, a valuable building block in the development of novel therapeutics and functional materials. The described methodology is based on established organic chemistry principles and analogous transformations reported in the scientific literature. This document offers detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow to aid researchers in their synthetic endeavors.

Synthetic Strategy Overview

The synthesis of this compound from a commercially available starting material, 3-methoxyaniline, can be strategically achieved through a four-step sequence. This pathway employs a protection-functionalization-deprotection strategy to control the regioselectivity of the electrophilic aromatic substitution reactions. The key transformations include:

-

Acetylation: Protection of the highly activating amino group of 3-methoxyaniline as an acetamido group to modulate its directing influence and reduce its susceptibility to oxidation.

-

Bromination: Regioselective introduction of a bromine atom at the position para to the acetamido group and ortho to the methoxy group.

-

Nitration: Introduction of a nitro group at the position ortho to the original amino group.

-

Hydrolysis: Deprotection of the acetamido group to yield the final target molecule, this compound.

This strategic sequence ensures the desired substitution pattern on the aromatic ring.

Synthesis Pathway Diagram

The overall synthetic pathway is illustrated in the following diagram:

Caption: Multi-step synthesis of this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for each step of the synthesis, based on typical yields for analogous reactions reported in the literature.

| Step | Reactant | Product | Molecular Weight ( g/mol ) | Typical Molar Ratio (Reactant:Reagent) | Solvent | Typical Yield (%) |

| 1. Acetylation | 3-Methoxyaniline | 3-Acetamidoanisole | 123.15 → 165.19 | 1 : 1.1 | Acetic Acid | 90-95 |

| 2. Bromination | 3-Acetamidoanisole | 4-Bromo-3-acetamidoanisole | 165.19 → 244.09 | 1 : 1.05 | Acetic Acid | 85-90 |

| 3. Nitration | 4-Bromo-3-acetamidoanisole | 4-Bromo-5-methoxy-2-nitroacetanilide | 244.09 → 289.08 | 1 : 1.1 (HNO₃) | Sulfuric Acid | 70-80 |

| 4. Hydrolysis | 4-Bromo-5-methoxy-2-nitroacetanilide | This compound | 289.08 → 247.06 | - | Aq. HCl | 90-95 |

Detailed Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 3-Acetamidoanisole (Acetylation)

Objective: To protect the amino group of 3-methoxyaniline by acetylation.

Experimental Workflow:

An In-depth Technical Guide on the Solubility and Stability of 4-Bromo-5-methoxy-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-5-methoxy-2-nitroaniline is a key intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its solubility and stability is paramount for its effective use in drug development and manufacturing. This technical guide provides a comprehensive overview of the known and predicted solubility and stability characteristics of this compound. While specific quantitative data for this compound is not extensively available in public literature, this guide consolidates information on structurally related molecules and outlines detailed experimental protocols for determining these crucial parameters. The provided methodologies and data presentation formats are intended to serve as a valuable resource for researchers and professionals working with this compound.

Introduction

This compound, with the molecular formula C₇H₇BrN₂O₃, is a substituted nitroaniline that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a brominated and methoxylated phenyl ring with nitro and amino groups, provides multiple reaction sites for the construction of complex molecules.[1] The solubility and stability of this intermediate are critical factors that influence reaction kinetics, purification methods, formulation development, and storage conditions. This guide aims to provide a detailed understanding of these properties.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 173312-36-2 | [2][3] |

| Molecular Formula | C₇H₇BrN₂O₃ | [3] |

| Molecular Weight | 247.05 g/mol | [3] |

| Appearance | Not explicitly stated, likely a solid | - |

| Storage | Keep in a dark place, sealed in dry, room temperature | [4] |

Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Predicted Solubility | Rationale |

| Water | Low | The hydrophobic aromatic ring and bromo-substituent likely dominate over the polar nitro and amino groups. |

| Alcohols (e.g., Methanol, Ethanol) | Soluble | The polar hydroxyl group of the solvent can interact with the nitro and amino groups of the solute. |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Soluble | Good general solvents for many organic compounds. |

| Ethers (e.g., Diethyl ether, Tetrahydrofuran) | Moderately Soluble | The ether oxygen can act as a hydrogen bond acceptor for the amino group. |

| Aprotic Polar Solvents (e.g., DMSO, DMF) | Highly Soluble | These solvents are effective at solvating a wide range of organic molecules. |

| Non-polar Solvents (e.g., Hexane, Toluene) | Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in non-polar solvents. |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for the quantitative determination of the solubility of this compound in various solvents. This method is based on the shake-flask method, a widely accepted technique for solubility measurement.[5]

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, dichloromethane, acetone, dimethyl sulfoxide)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.[5]

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[6]

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution).

-

Filter the supernatant through a syringe filter into a clean vial to remove any remaining solid particles.

-

Quantitatively dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound.

-

Calculate the solubility in mg/mL or mol/L.

Diagram 1: Experimental Workflow for Solubility Determination

References

A Technical Guide to the Synthesis of 4-Bromo-5-methoxy-2-nitroaniline

Audience: Researchers, scientists, and drug development professionals.

Proposed Overall Synthetic Pathway

The proposed synthesis of 4-Bromo-5-methoxy-2-nitroaniline is a four-step process commencing with the commercially available starting material, 3-methoxyaniline. The pathway is designed to control the regioselectivity of the electrophilic aromatic substitution reactions by employing a protecting group strategy. The key transformations include:

-

Acetylation: Protection of the highly activating amino group of 3-methoxyaniline as an acetamide to moderate its reactivity and prevent oxidation in subsequent steps.

-

Nitration: Introduction of a nitro group onto the aromatic ring. This step is crucial for establishing the desired substitution pattern.

-

Bromination: Regioselective installation of a bromine atom, directed by the existing substituents.

-

Hydrolysis: Deprotection of the acetamide to reveal the primary amine and yield the final target compound.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for analogous chemical transformations.

Step 1: Synthesis of N-(3-methoxyphenyl)acetamide (Acetylation)

This procedure is a standard method for the protection of anilines.

-

Procedure: In a round-bottom flask, dissolve 3-methoxyaniline in glacial acetic acid. Cool the solution in an ice bath. Add acetic anhydride dropwise with stirring, ensuring the temperature is maintained below 10°C. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours. Pour the reaction mixture into ice-cold water to precipitate the product. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to obtain N-(3-methoxyphenyl)acetamide.

Step 2: Synthesis of N-(5-methoxy-2-nitrophenyl)acetamide (Nitration)

This step requires careful temperature control to manage selectivity. The nitration of N-(3-methoxyphenyl)acetamide is expected to produce a mixture of 2-, 4-, and 6-nitro isomers, necessitating purification.

-

Procedure: Add N-(3-methoxyphenyl)acetamide portion-wise to concentrated sulfuric acid at 0°C with stirring. In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, maintaining the temperature below 10°C.[4] Add the cold nitrating mixture dropwise to the acetanilide solution, keeping the reaction temperature between 0-5°C.[5] After the addition, stir the mixture in the ice bath for an additional 2 hours. Carefully pour the reaction mixture onto crushed ice, causing the nitrated product to precipitate. Filter the solid, wash with copious amounts of cold water, and dry. The desired N-(5-methoxy-2-nitrophenyl)acetamide isomer must be separated from other isomers (N-(3-methoxy-2-nitrophenyl)acetamide and N-(3-methoxy-4-nitrophenyl)acetamide) by column chromatography on silica gel.

Step 3: Synthesis of N-(4-bromo-5-methoxy-2-nitrophenyl)acetamide (Bromination)

The strong ortho-, para-directing effects of the acetamido and methoxy groups facilitate the selective introduction of bromine at the C4 position.

-

Procedure: Dissolve N-(5-methoxy-2-nitrophenyl)acetamide in glacial acetic acid. Slowly add a solution of bromine in acetic acid dropwise while stirring at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). After the reaction is complete (typically 1-3 hours), pour the mixture into a solution of sodium bisulfite in water to quench excess bromine. The precipitated product is collected by vacuum filtration, washed with water, and dried. Recrystallization from ethanol can be performed for further purification.

Step 4: Synthesis of this compound (Hydrolysis)

The final step involves the deprotection of the amine via acid-catalyzed hydrolysis.

-

Procedure: Suspend the crude N-(4-bromo-5-methoxy-2-nitrophenyl)acetamide in a mixture of water and concentrated hydrochloric acid.[6] Heat the mixture to reflux with stirring for 1-2 hours until TLC analysis indicates the complete consumption of the starting material. Cool the reaction mixture to room temperature and then pour it into a beaker containing crushed ice. Neutralize the solution by slowly adding a concentrated ammonium hydroxide or sodium hydroxide solution until the mixture is basic (pH > 8), which will precipitate the free amine.[6] Collect the yellow solid product by vacuum filtration, wash extensively with cold water, and dry under vacuum.

Data Summary

The following table summarizes the key parameters for the proposed synthesis. Yields are estimated based on reported values for analogous reactions in the literature.

| Step | Transformation | Key Reagents | Solvent | Temperature | Expected Yield (%) | Reference for Yield |

| 1 | Acetylation | 3-Methoxyaniline, Acetic Anhydride | Glacial Acetic Acid | 0°C to RT | >90 | (Standard Reaction) |

| 2 | Nitration | N-(3-methoxyphenyl)acetamide, HNO₃, H₂SO₄ | Sulfuric Acid | 0-5°C | 40-60 (Post-purification) | (Estimated) |

| 3 | Bromination | N-(5-methoxy-2-nitrophenyl)acetamide, Br₂ | Glacial Acetic Acid | Room Temperature | 70-85 | [7] |

| 4 | Hydrolysis | N-(4-bromo-5-methoxy-2-nitrophenyl)acetamide, HCl | Water | Reflux | 70-90 | [8] |

Logical Relationships in Synthesis

The success of this synthetic pathway hinges on the directing effects of the substituents on the aromatic ring during the electrophilic substitution steps.

Disclaimer: This document outlines a proposed synthetic route. Actual laboratory implementation would require optimization of reaction conditions, and all procedures should be performed with appropriate safety precautions by trained personnel.

References

- 1. 173312-36-2|this compound|BLD Pharm [bldpharm.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 4-Bromo-3-Methoxy Aniline Manufacturer in Ankleshwar, 4-Bromo-3-Methoxy Aniline Supplier [maksons.co.in]

- 4. magritek.com [magritek.com]

- 5. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 6. chegg.com [chegg.com]

- 7. Page loading... [guidechem.com]

- 8. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]

Spectroscopic Data Analysis of 4-Bromo-5-methoxy-2-nitroaniline: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4-Bromo-5-methoxy-2-nitroaniline. Due to the limited availability of published experimental spectra for this compound, this document presents the available data for the structurally similar compound, 4-Bromo-2-nitroaniline , and discusses the anticipated spectral modifications arising from the addition of a methoxy group at the C-5 position.

Data Presentation

The following tables summarize the available spectroscopic data for the analogous compound, 4-Bromo-2-nitroaniline.

Table 1: NMR Spectroscopic Data for 4-Bromo-2-nitroaniline

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | CDCl₃ | 7.98 | d | 2.3 | H-3 |

| 7.53 | dd | 8.8, 2.3 | H-5 | ||

| 6.85 | d | 8.8 | H-6 | ||

| 5.95 | br s | - | -NH₂ | ||

| ¹³C | DMSO-d₆ | 148.1 | - | - | C-2 |

| 136.9 | - | - | C-4 | ||

| 130.4 | - | - | C-5 | ||

| 120.6 | - | - | C-1 | ||

| 119.5 | - | - | C-6 | ||

| 110.1 | - | - | C-3 |

Note on Expected Data for this compound:

-

¹H NMR: The presence of a methoxy group at C-5 would introduce a singlet peak around 3.8-4.0 ppm, corresponding to the -OCH₃ protons. The aromatic region would also be altered. The proton at C-6 would likely appear as a singlet, and the proton at C-3 would also be a singlet, both with chemical shifts influenced by the surrounding electron-donating (-NH₂, -OCH₃) and electron-withdrawing (-NO₂, -Br) groups.

-

¹³C NMR: An additional carbon signal for the methoxy group would be expected around 55-60 ppm. The chemical shift of C-5 would be significantly shifted downfield due to the deshielding effect of the attached oxygen atom. The other aromatic carbon signals would also experience shifts due to the electronic effects of the methoxy substituent.

Table 2: IR Spectroscopic Data for 4-Bromo-2-nitroaniline

| Vibrational Mode | **Wavenumber (cm⁻¹) ** | Intensity |

| N-H Stretch (asymmetric) | 3480 | Strong |

| N-H Stretch (symmetric) | 3365 | Strong |

| C-H Stretch (aromatic) | 3080 | Medium |

| C=C Stretch (aromatic) | 1620 | Strong |

| N-O Stretch (asymmetric) | 1525 | Strong |

| N-O Stretch (symmetric) | 1340 | Strong |

| C-N Stretch | 1280 | Medium |

| C-Br Stretch | 650 | Medium |

Note on Expected Data for this compound:

-

The IR spectrum would be expected to show additional C-O stretching vibrations. A strong, characteristic C-O-C asymmetric stretch would likely appear in the 1200-1275 cm⁻¹ region, and a symmetric stretch would be expected around 1000-1075 cm⁻¹.

Table 3: Mass Spectrometry Data for 4-Bromo-2-nitroaniline

| Ionization Method | m/z | Relative Abundance (%) | Assignment |

| Electron Ionization (EI) | 218 | 100 | [M+2]⁺ |

| 216 | 98 | [M]⁺ | |

| 186 | 20 | [M-NO]⁺ | |

| 170 | 45 | [M-NO₂]⁺ | |

| 137 | 15 | [M-Br]⁺ |

Note on Expected Data for this compound:

-

The molecular ion peaks would be observed at m/z values corresponding to the molecular weight of this compound (C₇H₇BrN₂O₃), which is approximately 246.96 g/mol . Therefore, prominent peaks would be expected at m/z 246 and 248 due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the nitro group (-NO₂), the methoxy group (-OCH₃), and potentially a methyl radical (-CH₃).

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons.

-

Data Acquisition:

-

¹H NMR: A standard pulse sequence is used. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

¹³C NMR: A proton-decoupled pulse sequence is used to obtain singlets for all carbon atoms. Chemical shifts are reported in ppm relative to the solvent peak, which is referenced to TMS.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common method for small, volatile molecules. The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or similar detector records the abundance of each ion. The resulting mass spectrum is a plot of relative ion intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: Workflow for Spectroscopic Analysis.

An In-Depth Technical Guide on the Potential Hazards and Toxicity of 4-Bromo-5-methoxy-2-nitroaniline

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The toxicological properties of 4-Bromo-5-methoxy-2-nitroaniline have not been thoroughly investigated. The information presented herein is based on available data for the compound and its structural analogs and should be used for informational purposes only. A comprehensive risk assessment should be conducted before handling this compound.

Introduction

This compound is a substituted aniline derivative with potential applications in organic synthesis and pharmaceutical research. Due to the presence of bromo, methoxy, and nitro functional groups on an aniline core, this compound warrants careful toxicological evaluation. This guide provides a summary of the known hazards associated with this molecule and infers potential toxicity based on data from structurally related compounds, namely 4-Methoxy-2-nitroaniline and 4-Nitroaniline.

Hazard Identification and Classification

Based on the limited available information, this compound is classified as a potential irritant.[1] The GHS classification for the closely related compound, 4-Bromo-2-nitroaniline, suggests that it is harmful if swallowed, causes skin and serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation. Given the structural similarities, a cautious approach assuming similar hazards for this compound is prudent.

Table 1: GHS Hazard Statements for Structurally Similar Compounds

| Compound | GHS Hazard Statements | Source |

| 4-Bromo-2-nitroaniline | H302: Harmful if swallowedH315: Causes skin irritationH317: May cause an allergic skin reactionH319: Causes serious eye irritationH335: May cause respiratory irritation | PubChem |

| 4-Methoxy-2-nitroaniline | H302: Harmful if swallowedH351: Suspected of causing cancerH411: Toxic to aquatic life with long lasting effects | Wikipedia |

Toxicological Data

Direct quantitative toxicological data such as LD50 or LC50 values for this compound are not available in the public domain.[1] To assess its potential toxicity, data from structurally similar compounds are summarized below.

Acute Toxicity

No acute toxicity data is available for this compound.

Repeated-Dose Toxicity

A combined repeated dose and reproductive/developmental toxicity screening test on 4-Methoxy-2-nitroaniline (4M2NA) in rats provides valuable insights.

Table 2: Summary of Repeated-Dose Toxicity of 4-Methoxy-2-nitroaniline in Rats

| Parameter | Observation | Dose Level |

| NOAEL (Repeated-Dose) | - | 75 mg/kg/day |

| Effects in Females | Extramedullary hematopoiesis and congestion in spleen, higher reticulocyte ratio | 450 mg/kg/day |

| Diffuse follicular cell hypertrophy of the thyroid | 450 mg/kg/day | |

| Effects in Both Sexes | Hypertrophy of centrilobular hepatocytes, increased relative liver weight | 450 mg/kg/day |

NOAEL: No-Observed-Adverse-Effect Level

Genotoxicity

While no specific genotoxicity data exists for this compound, studies on related compounds suggest a potential for mutagenicity. 2-Methoxy-4-nitroaniline (MNA) was found to be genotoxic in bacterial mutagenicity assays, inducing significant increases in mutant colonies in Salmonella typhimurium strains TA100 and TA98, both with and without metabolic activation. Furthermore, 4-Nitroaniline has shown mixed results in bacterial mutagenicity tests but is considered to have a genotoxic potential in vitro.

Carcinogenicity

There is no data on the carcinogenic potential of this compound. However, the structural analog 4-Nitroaniline is suspected to have carcinogenic potential in male B6C3F1 mice, where it led to an increased incidence of haemangiosarcomas in the liver.

Reproductive and Developmental Toxicity

In a screening study with 4-Methoxy-2-nitroaniline , no abnormalities were detected in the reproductive indices of copulation, delivery, or fetal viability in rats. The NOAEL for reproductive/developmental toxicity was determined to be 450 mg/kg/day.

Experimental Protocols

The following is a generalized description of the experimental protocol for a combined repeated dose and reproductive/developmental toxicity screening test, based on the OECD Test Guideline No. 422, which was referenced in the study of 4-Methoxy-2-nitroaniline.

Experimental Workflow: OECD TG 422 (Combined Repeated Dose and Reproductive/Developmental Toxicity Screening)

Caption: Generalized workflow for a combined repeated dose and reproductive/developmental toxicity screening study.

Inferred Hazard Assessment Workflow

Given the lack of direct toxicological data for this compound, a logical workflow for hazard assessment involves leveraging data from structural analogs.

References

The Emergence of 4-Bromo-5-methoxy-2-nitroaniline: A Key Intermediate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-5-methoxy-2-nitroaniline, a substituted nitroaromatic compound, has emerged as a critical building block in the synthesis of advanced pharmaceutical agents. While its specific discovery and early history are not extensively documented in dedicated publications, its significance is intrinsically linked to the development of novel benzimidazole-based therapeutics. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a probable synthetic route with detailed experimental considerations, and its pivotal role as a precursor to potent bacterial DNA gyrase and topoisomerase IV inhibitors. The information presented herein is intended to serve as a valuable resource for professionals engaged in medicinal chemistry and drug development.

Introduction and Physicochemical Properties

This compound (CAS No. 173312-36-2) is a key synthetic intermediate whose importance has grown with the increasing demand for novel antibacterial agents. Its molecular structure, featuring a bromo, a methoxy, and a nitro group on an aniline scaffold, provides a versatile platform for the construction of complex heterocyclic systems. The strategic placement of these functional groups allows for sequential chemical modifications, making it an ideal starting material for multi-step syntheses.

Below is a summary of the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 173312-36-2 |

| Molecular Formula | C₇H₇BrN₂O₃ |

| Molecular Weight | 247.05 g/mol |

| Appearance | Likely a crystalline solid |

| Solubility | Expected to be soluble in common organic solvents |

| Purity | Commercially available up to >97% |

A Probable Synthetic Pathway and Experimental Protocol

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned as a two-step process starting from 4-methoxyaniline:

-

Bromination of 4-methoxyaniline: The first step would involve the bromination of 4-methoxyaniline to yield 3-Bromo-4-methoxyaniline.

-

Nitration of 3-Bromo-4-methoxyaniline: The subsequent step would be the regioselective nitration of 3-Bromo-4-methoxyaniline to introduce a nitro group at the 2-position, yielding the final product.

Detailed Experimental Protocol (Inferred)

The following is a detailed, inferred experimental protocol for the synthesis of this compound. This protocol is based on general procedures for similar transformations and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Synthesis of 3-Bromo-4-methoxyaniline

-

Reactants: 4-methoxyaniline, N-Bromosuccinimide (NBS), and a suitable solvent (e.g., Acetonitrile).

-

Procedure:

-

Dissolve 4-methoxyaniline in acetonitrile in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise, maintaining the temperature below 5°C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3-Bromo-4-methoxyaniline.

-

Step 2: Synthesis of this compound

-

Reactants: 3-Bromo-4-methoxyaniline, Nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).

-

Procedure:

-

Carefully add 3-Bromo-4-methoxyaniline to concentrated sulfuric acid at 0°C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 5°C.

-

Stir the reaction mixture at 0-5°C for 1-2 hours, monitoring by TLC.

-

Pour the reaction mixture onto crushed ice with vigorous stirring.

-

Collect the precipitated solid by filtration and wash with cold water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Application in the Synthesis of DNA Gyrase and Topoisomerase IV Inhibitors

The primary and most significant application of this compound is as a key intermediate in the synthesis of novel benzimidazole ureas, which are potent dual inhibitors of bacterial DNA gyrase and topoisomerase IV. These enzymes are validated targets for antibacterial drugs, and their inhibition disrupts bacterial DNA replication, leading to cell death.

The synthesis of these benzimidazole-based inhibitors typically involves the following key transformations of this compound:

-

Reduction of the Nitro Group: The nitro group of this compound is reduced to an amine, forming 4-Bromo-5-methoxy-1,2-phenylenediamine. This reduction is commonly achieved using reagents like tin(II) chloride or through catalytic hydrogenation.

-

Benzimidazole Ring Formation: The resulting diamine is then cyclized with a suitable reagent (e.g., a carboxylic acid derivative or an isocyanate) to form the benzimidazole core.

-

Further Functionalization: The bromo substituent on the benzimidazole ring can then be used for further modifications, such as cross-coupling reactions, to introduce diverse functionalities and optimize the pharmacological properties of the final compound.

A generalized experimental workflow for the synthesis of a benzimidazole urea from this compound is depicted below.

Signaling Pathway of DNA Gyrase and Topoisomerase IV Inhibition

The benzimidazole ureas synthesized from this compound act by inhibiting the ATPase activity of DNA gyrase and topoisomerase IV. These enzymes are essential for maintaining the proper topology of bacterial DNA during replication, transcription, and repair. By binding to the ATP-binding pocket of these enzymes, the inhibitors prevent the conformational changes necessary for their function, leading to the accumulation of DNA strand breaks and ultimately, bacterial cell death.

The following diagram illustrates the mechanism of action of these inhibitors.

Conclusion

This compound is a strategically important intermediate in the field of medicinal chemistry, particularly for the development of novel antibacterial agents. While its own history is not prominently documented, its value is clearly demonstrated through its application in the synthesis of potent DNA gyrase and topoisomerase IV inhibitors. The synthetic routes and mechanisms of action detailed in this guide provide a foundational understanding for researchers and drug development professionals working to combat bacterial resistance and develop next-generation therapeutics. The continued exploration of derivatives from this versatile scaffold holds significant promise for future drug discovery efforts.

Methodological & Application

Application Notes and Protocols for 4-Bromo-5-methoxy-2-nitroaniline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-5-methoxy-2-nitroaniline is a valuable substituted nitroaniline intermediate in organic synthesis, particularly in the construction of heterocyclic scaffolds of medicinal importance. Its trifunctional nature, featuring an amine, a nitro group, and a bromine atom on a methoxy-substituted benzene ring, allows for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for its use in the synthesis of novel benzimidazole derivatives with potent antibacterial activity.

Application: Synthesis of Benzimidazole-Based Antibacterial Agents

A primary application of this compound is in the synthesis of novel benzimidazole compounds that have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. This makes benzimidazoles derived from this starting material promising candidates for the development of new antibacterial drugs.

The key transformation involves a reductive cyclization of the o-nitroaniline moiety with a suitable aldehyde to form the benzimidazole core. The presence of the bromo and methoxy substituents on the benzimidazole scaffold provides opportunities for further structural modifications to optimize antibacterial potency and pharmacokinetic properties.

Key Experimental Protocol: Reductive Cyclization for Benzimidazole Synthesis

This protocol details the synthesis of a 6-bromo-5-methoxy-1H-benzo[d]imidazole derivative, a core scaffold for further elaboration into DNA gyrase inhibitors.

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| This compound | Reagent Grade, >97% | Commercially Available |

| Aldehyde (e.g., Benzaldehyde) | Reagent Grade | Commercially Available |

| Sodium Dithionite (Na₂S₂O₄) | Reagent Grade | Commercially Available |

| Ethanol (EtOH) | Anhydrous | Commercially Available |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

| Saturated Sodium Bicarbonate Solution | Prepared in-house | |

| Brine | Prepared in-house | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially Available |

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Standard laboratory glassware

-

Rotary evaporator

-

Silica gel for column chromatography

Experimental Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Solvent and Reagents: Add ethanol to the flask to dissolve the starting material. To this solution, add the desired aldehyde (1.1 eq).

-

Reduction and Cyclization: While stirring, add sodium dithionite (3.0-4.0 eq) portion-wise to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer, and wash successively with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-substituted-6-bromo-5-methoxy-1H-benzo[d]imidazole.

Quantitative Data:

| Starting Material | Product | Yield (%) |

| This compound | 2-Aryl-6-bromo-5-methoxy-1H-benzo[d]imidazole | 75-85% (Typical) |

Note: Yields are dependent on the specific aldehyde used and optimization of reaction conditions.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

The synthesized benzimidazole derivatives act by targeting the ATP-binding site of the GyrB subunit of DNA gyrase. This inhibition prevents the enzyme from introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription.

Caption: Inhibition of DNA Gyrase by Benzimidazole Derivatives.

Experimental Workflow

The overall process from the starting material to the final bioactive compound and subsequent biological testing is outlined below.

Caption: Workflow for Synthesis and Evaluation of Benzimidazole Derivatives.

Conclusion

This compound serves as a key building block for the synthesis of medicinally relevant benzimidazole derivatives. The protocol described herein provides a reliable method for the construction of the benzimidazole scaffold, which is a crucial step in the development of novel antibacterial agents targeting DNA gyrase. Further derivatization of the synthesized benzimidazoles can lead to the discovery of potent drug candidates.

References

Application Notes and Protocols: Synthesis of 4-Bromo-5-methoxy-2-nitroaniline and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the synthesis of 4-Bromo-5-methoxy-2-nitroaniline, a potentially valuable intermediate in organic synthesis and drug discovery. The synthetic route involves a two-step process commencing with the synthesis of the precursor, 5-methoxy-2-nitroaniline, followed by its regioselective bromination. Furthermore, this guide outlines protocols for the derivatization of this compound, focusing on the reduction of the nitro group to yield a diamino intermediate and its subsequent conversion to a benzimidazole derivative. These protocols are intended to serve as a comprehensive resource for researchers in the field of medicinal chemistry and organic synthesis.

Introduction

Substituted nitroanilines are pivotal building blocks in the synthesis of a wide array of organic molecules, including pharmaceuticals, dyes, and materials. The strategic placement of bromo, methoxy, and nitro functionalities on an aniline scaffold, as in this compound, offers a versatile platform for further chemical modifications. The presence of multiple reactive sites allows for selective transformations, making this compound and its derivatives attractive targets for the development of novel bioactive compounds. This application note details a reliable synthetic pathway to this compound and showcases its utility by providing protocols for the synthesis of downstream derivatives.

Synthesis of this compound

The synthesis of the target compound is achieved through a two-step process, which is outlined in the workflow diagram below. The initial step involves the preparation of the key intermediate, 5-methoxy-2-nitroaniline, from 3-methoxyaniline. This is followed by the selective bromination of the intermediate to yield the final product.

Caption: Overall workflow for the synthesis of this compound.

Part 1: Experimental Protocol for the Synthesis of 5-methoxy-2-nitroaniline

This protocol is adapted from established procedures for the nitration of substituted anilines.

Materials and Reagents:

-

3-methoxyaniline

-

Acetic anhydride

-

Glacial acetic acid

-

60% Nitric acid

-

4N Hydrochloric acid

-

Sodium hydroxide (for neutralization)

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ice

Procedure:

-

Acetylation: In a round-bottom flask, dissolve 3-methoxyaniline (e.g., 2.21 g) in a mixture of glacial acetic acid (3 mL) and acetic anhydride (10 mL). Stir the solution at room temperature for 1 hour to protect the amine functionality.

-

Nitration: Cool the solution to 5 °C in an ice bath. Add 60% nitric acid (1 mL) dropwise with continuous stirring, ensuring the temperature is maintained. After the addition is complete, remove the cooling bath and allow the solution to warm. The reaction is exothermic and the temperature may rise to around 60 °C.

-

Work-up 1: Once the reaction mixture has cooled to room temperature, pour it into ice-water (100 mL). Neutralize the solution with sodium hydroxide. The resulting precipitate is the acetylated and nitrated product. Collect the crystals by suction filtration and wash with water.

-

Hydrolysis: Transfer the collected crystals to a round-bottom flask and add 4N hydrochloric acid (45 mL). Reflux the mixture for 2 hours to hydrolyze the acetyl group.

-

Work-up 2: After cooling, make the reaction mixture alkaline with sodium hydroxide. Extract the product with ethyl acetate. Wash the organic layer with a saturated aqueous sodium chloride solution and dry it over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 5-methoxy-2-nitroaniline.

Part 2: Experimental Protocol for the Synthesis of this compound

This protocol is a proposed method based on standard bromination procedures for activated aromatic rings.

Materials and Reagents:

-

5-methoxy-2-nitroaniline

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (or another suitable aprotic solvent)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Dissolve 5-methoxy-2-nitroaniline (1 equivalent) in acetonitrile in a round-bottom flask protected from light.

-

Bromination: Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Work-up: Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Data Presentation: Synthesis of this compound

| Step | Reactant | Product | Reagents | Yield (%) | Purity (%) | Analytical Method |

| 1. Synthesis of 5-methoxy-2-nitroaniline | 3-methoxyaniline | 5-methoxy-2-nitroaniline | Acetic anhydride, Nitric acid, HCl | 50-60 | >95 | NMR, LC-MS |

| 2. Bromination | 5-methoxy-2-nitroaniline | This compound | N-Bromosuccinimide | 60-70 | >98 | NMR, LC-MS, HPLC |

Note: Yields and purity are representative and may vary based on experimental conditions and scale.

Derivatization of this compound

The synthesized this compound can be further functionalized to generate a library of derivatives. Two key derivatization pathways are presented below.

Application Notes and Protocols for 4-Bromo-5-methoxy-2-nitroaniline in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of 4-bromo-5-methoxy-2-nitroaniline as a versatile building block in the synthesis of various biologically active heterocyclic compounds. This intermediate is particularly valuable for creating substituted benzimidazoles and quinoxalines, which are key scaffolds in medicinal chemistry.

Application 1: Synthesis of Substituted Benzimidazoles with Antibacterial Activity

This compound serves as a crucial intermediate in the synthesis of novel benzimidazole ureas. These compounds have been identified as potent inhibitors of DNA Gyrase and Topoisomerase IV, demonstrating significant antibacterial activity[1]. The synthesis involves a multi-step process beginning with the reduction of the nitro group of this compound to form the corresponding diamine, which is then cyclized to build the benzimidazole core.

Key Features:

-

Versatile Scaffold: The benzimidazole core is a privileged structure in medicinal chemistry, known for a wide range of biological activities.

-

Antibacterial Potency: Derivatives have shown potent inhibition of essential bacterial enzymes.

Experimental Workflow for Benzimidazole Synthesis:

Caption: Synthetic pathway from this compound to benzimidazole ureas.

Application 2: Synthesis of Substituted Quinoxalines

This compound is a key starting material for the synthesis of 6-bromo-7-methoxyquinoxaline. Quinoxalines are an important class of nitrogen-containing heterocycles with applications in pharmaceuticals, dyes, and organic electronics. The synthesis proceeds through the reduction of the nitro group to form a diamine, followed by a condensation reaction with a 1,2-dicarbonyl compound.

Data Summary of a Representative Quinoxaline Synthesis:

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Yield |

| 1 | 5-methoxy-2-nitroaniline | N-bromosuccinimide (NBS) | Acetonitrile, reflux | This compound | 98% |

| 2 | This compound | Iron powder, NH4Cl | Ethanol, water, reflux | 4-bromo-5-methoxybenzene-1,2-diamine | 41% |

| 3 | 4-bromo-5-methoxybenzene-1,2-diamine | 1,4-dioxane-2,3-diol | Ethanol, room temperature | 6-bromo-7-methoxyquinoxaline | 70% |

Experimental Protocols:

Protocol 2.1: Synthesis of this compound [2]

-

To a solution of 5-methoxy-2-nitroaniline (10 g, 59.5 mmol) in acetonitrile (100 mL) under a nitrogen atmosphere, add N-bromosuccinimide (NBS) (11.6 g, 65 mmol).

-

Stir the reaction mixture at reflux overnight.

-

After cooling to room temperature, quench the reaction with water.

-

Concentrate the mixture to obtain the crude product.

-

Wash the crude product with water to yield 14 g of this compound as a solid.

Protocol 2.2: Synthesis of 4-bromo-5-methoxybenzene-1,2-diamine [2]

-

To a solution of this compound (1.5 g, 6.12 mmol) in a mixture of ethanol (20 mL) and water (5 mL), add iron powder (1.7 g, 30.6 mmol) and ammonium chloride (0.16 g, 3.06 mmol).

-

Heat the mixture to reflux for 2 hours.

-

After cooling to room temperature, filter the mixture and concentrate the filtrate under reduced pressure.

-

Add water to the residue and extract with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash silica gel column chromatography (eluting with 0-50% ethyl acetate/petroleum ether) to obtain 1.5 g of 4-bromo-5-methoxybenzene-1,2-diamine as a black solid (41% yield).

Protocol 2.3: Synthesis of 6-bromo-7-methoxyquinoxaline [2]

-

To a solution of 4-bromo-5-methoxybenzene-1,2-diamine (1.089 g, 5.0 mmol) in ethanol (25 mL), add 1,4-dioxane-2,3-diol (0.603 g, 5.017 mmol).

-

Stir the reaction mixture overnight at room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography (eluting with 0-20% ethyl acetate/petroleum ether) to afford 841 mg of 6-bromo-7-methoxyquinoxaline as a red solid (70% yield).

Reaction Workflow for Quinoxaline Synthesis:

Caption: Step-wise synthesis of 6-bromo-7-methoxyquinoxaline.

Application 3: Precursor for N-Alkylated Anilines in Bioactive Molecules

4-Bromo-2-nitro-5-propoxy-N-propylaniline, a derivative of the title compound, is a valuable intermediate in the synthesis of complex molecules for pharmaceutical research. The synthetic strategy involves the N-propylation of this compound. The bromo and nitro groups offer distinct sites for further chemical modifications, such as metal-catalyzed cross-coupling reactions and reductions, enabling the creation of diverse chemical libraries for drug discovery.[3]

Logical Relationship for Derivative Synthesis:

Caption: Reactivity of functional groups in this compound.

References

Application Notes and Protocols: Synthesis and Reaction Mechanisms of 4-Bromo-5-methoxy-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis and subsequent functionalization of 4-Bromo-5-methoxy-2-nitroaniline, a valuable substituted aniline intermediate in medicinal chemistry. While direct literature for this specific compound is sparse, the following protocols have been developed based on established and reliable methodologies for structurally analogous compounds. This guide offers a robust starting point for the synthesis and derivatization of this versatile building block.

Part 1: Proposed Synthesis of this compound

The synthesis of this compound can be effectively achieved through a three-step sequence starting from 3-Bromo-4-methoxyaniline. The strategy involves the protection of the amine via acetylation, followed by regioselective nitration, and concluding with deprotection.

Caption: Proposed three-step synthesis of this compound.

Step 1: Acetylation of 3-Bromo-4-methoxyaniline

This initial step protects the highly activating amino group as an acetamide to prevent side reactions and control regioselectivity during the subsequent nitration.

-

Procedure:

-

In a round-bottom flask, suspend 3-Bromo-4-methoxyaniline (1.0 equiv) in glacial acetic acid (3-5 volumes).

-

To this suspension, add acetic anhydride (1.2 equiv) dropwise at room temperature.

-

Heat the reaction mixture to 90-100°C and stir for 3-5 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice water with stirring.

-

Collect the precipitated solid, N-(3-Bromo-4-methoxyphenyl)acetamide, by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral and dry under vacuum. This intermediate is often pure enough for the next step.

-

Step 2: Nitration of N-(3-Bromo-4-methoxyphenyl)acetamide

This is a critical electrophilic aromatic substitution step. The ortho,para-directing acetylamino and methoxy groups direct the incoming nitro group to the C2 position, which is ortho to the acetylamino group and meta to the deactivating bromo group.

-

Procedure:

-

To a clean, dry flask, add concentrated sulfuric acid (98%, 4-5 volumes) and cool to 0°C in an ice-salt bath.

-

Slowly add N-(3-Bromo-4-methoxyphenyl)acetamide (1.0 equiv) in portions, ensuring the temperature does not exceed 5-10°C.

-

Prepare a nitrating mixture of concentrated nitric acid (65%, 1.1 equiv) and concentrated sulfuric acid (1 volume) and cool it to 0°C.

-

Add the cold nitrating mixture dropwise to the reaction flask over 30-60 minutes, maintaining the internal temperature below 10°C.[2]

-

Stir the reaction at 0-10°C for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

-

Filter the solid, wash thoroughly with cold water to remove excess acid, and dry. The product is N-(4-Bromo-5-methoxy-2-nitrophenyl)acetamide.

-

Step 3: Hydrolysis of N-(4-Bromo-5-methoxy-2-nitrophenyl)acetamide

The final step removes the acetyl protecting group to yield the target aniline.

-

Procedure (Acidic Hydrolysis):

-

Place the crude N-(4-Bromo-5-methoxy-2-nitrophenyl)acetamide (1.0 equiv) in a round-bottom flask.

-

Add a mixture of water (2 volumes) and concentrated hydrochloric acid (3 volumes).

-

Heat the mixture to a gentle reflux (approx. 100°C) for 2-4 hours, with stirring.[3]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then pour it into a mixture of ice water and concentrated ammonium hydroxide to neutralize the acid (adjust to pH > 8).

-

Collect the precipitated yellow solid, this compound, by vacuum filtration.

-

Wash the product with cold water and recrystallize from a suitable solvent (e.g., ethanol/water) for purification.

-

The following table summarizes yields and conditions for multi-step syntheses of structurally related nitroaniline compounds, providing a benchmark for the proposed protocol.

| Target Compound | Starting Material | Key Steps | Overall Yield | Reference |

| 4-methoxy-2-nitroaniline | 4-methoxyaniline | Acetylation, Nitration, Hydrolysis | 85-88% | [3] |

| 4-fluoro-2-methoxy-5-nitroaniline | N-(4-fluoro-2-methoxyphenyl)acetamide | Nitration, Hydrolysis | 73.5% | [2] |

| 4-fluoro-2-methoxy-5-nitroaniline | 2,4-difluoro-5-nitroaniline | Nucleophilic Substitution | 87.6% | [2] |

Part 2: Reaction Mechanisms Involving this compound

This compound is a versatile intermediate for drug development, featuring two primary reactive sites: the aryl bromide and the nitro group. The aryl bromide is amenable to palladium-catalyzed cross-coupling reactions, while the nitro group can be reduced to an amine for further derivatization.

Caption: Major reaction pathways for derivatizing the title compound.

This reaction is a powerful method for forming a new carbon-nitrogen bond, replacing the bromine atom. It is widely used in medicinal chemistry to synthesize complex arylamines.[4][5]

-

Generalized Protocol:

-

Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., XPhos, Xantphos, 2-4 mol%).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Reagent Addition: Under the inert atmosphere, add this compound (1.0 equiv), the desired primary or secondary amine (1.1-1.5 equiv), and a base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.4-2.0 equiv).

-

Solvent Addition: Add an anhydrous solvent (e.g., toluene, dioxane) via syringe.[4]

-

Reaction: Heat the mixture with vigorous stirring at 80-110°C for 8-24 hours. Monitor progress by TLC or LC-MS.

-

Work-up: After cooling, dilute the mixture with a solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate it, and purify the crude product by column chromatography.

-

Table of Typical Buchwald-Hartwig Reaction Parameters [4][5]

| Component | Example | Typical Loading/Amount | Rationale |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | 1-2 mol% | Effective Pd(0) or Pd(II) precatalysts. |

| Ligand | XPhos, Xantphos, BINAP | 2-4 mol% | Bulky, electron-rich phosphines that promote oxidative addition and reductive elimination. |

| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | 1.4 - 2.0 equiv | Strong, non-nucleophilic bases are required to deprotonate the amine. |

| Solvent | Toluene, Dioxane | Anhydrous | Aprotic solvents are standard; must be anhydrous. |

| Temperature | 80 - 110 °C | - | Dependent on substrate reactivity and catalyst stability. |

The Suzuki reaction is a versatile method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester.[6] This is a cornerstone reaction for synthesizing biaryl structures prevalent in pharmaceuticals.[7]

-

Generalized Protocol:

-

Reaction Setup: To a flask, add this compound (1.0 equiv), the boronic acid or ester partner (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 2-5 mol%), and a base (e.g., K₃PO₄, K₂CO₃, 2.0-3.0 equiv).[8][9]

-

Inert Atmosphere: Degas the flask by performing at least three vacuum/backfill cycles with an inert gas.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water 4:1, toluene/water).

-

Reaction: Heat the reaction to 80-100°C with vigorous stirring for 4-16 hours. Monitor progress by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography to yield the biaryl product.

-

Caption: Key steps of the Suzuki-Miyaura cross-coupling catalytic cycle.[6]

References

- 1. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 2. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]

- 3. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols: 4-Bromo-5-methoxy-2-nitroaniline in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-5-methoxy-2-nitroaniline is a versatile substituted aniline that serves as a valuable building block in the synthesis of a diverse range of biologically active molecules. Its unique substitution pattern, featuring a bromine atom, a methoxy group, and a nitro group, provides multiple reaction sites for chemical modification, making it an attractive starting material for the construction of complex heterocyclic scaffolds. In medicinal chemistry, this compound has been instrumental in the development of novel therapeutic agents, particularly in the areas of infectious diseases and oncology. The presence of the nitro group allows for its conversion to a diamine, a common precursor for the synthesis of benzimidazoles, which are privileged structures in drug discovery. The bromo and methoxy substituents offer opportunities for further diversification to modulate the physicochemical properties and biological activity of the resulting compounds.

Key Applications in Medicinal Chemistry

Synthesis of Novel Antibacterial Agents

This compound is a key intermediate in the synthesis of novel benzimidazole-based inhibitors targeting bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, making them validated targets for the development of new antibiotics. The synthesis involves the reduction of the nitro group of this compound to an amine, followed by cyclization to form the benzimidazole core. The bromo and methoxy substituents on the benzimidazole ring can be further functionalized to optimize antibacterial potency and pharmacokinetic properties.

A notable application is in the development of inhibitors of Mycobacterium tuberculosis Menaquinone (MK2) biosynthesis. Menaquinone is an essential component of the mycobacterial electron transport chain, and its inhibition is a promising strategy for the treatment of tuberculosis. In a reported study, this compound was utilized as a precursor in the synthesis of a series of inhibitors. The resulting compounds demonstrated potent whole-cell activity against M. tuberculosis.[2]

Development of Kinase Inhibitors for Oncology

Substituted nitroanilines are important precursors for the synthesis of kinase inhibitors, a major class of anticancer drugs. The general strategy involves the reduction of the nitro group and subsequent elaboration into heterocyclic systems that can interact with the ATP-binding site of various kinases. While direct examples initiating from this compound are emerging, its utility is evident from its inclusion in patent applications for the synthesis of MAP kinase-interacting kinase (MNK) inhibitors. MNK kinases are implicated in tumor cell survival, making them attractive targets for cancer therapy.

Intermediates for Modulators of Neurological Disorders

Patent literature indicates the use of this compound in the synthesis of heterocyclic and heteroaryl compounds for the potential treatment of Huntington's disease.[3] This highlights the compound's role as a versatile scaffold for generating molecules that can cross the blood-brain barrier and interact with targets in the central nervous system.

Quantitative Biological Data

The following table summarizes the biological activity of representative compounds synthesized using this compound as a key intermediate.

| Compound ID | Target Organism/Cell Line | Biological Target | Activity (MIC/CC50) |

| JSF-4536 | M. tuberculosis H37Rv | MenG | 0.78 µM (MIC) |

| JSF-4668 | M. tuberculosis H37Rv | MenG | 0.78 µM (MIC) |

| JSF-4536 | Vero cells | - | 100 µM (CC50) |

| JSF-4668 | Vero cells | - | 56 µM (CC50) |

Data sourced from: Evolution of Small Molecule Inhibitors of Mycobacterium tuberculosis Menaquinone Biosynthesis.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the bromination of 5-methoxy-2-nitroaniline to yield the title compound.

Materials:

-

5-methoxy-2-nitroaniline

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (MeCN)

-

Trifluoroacetic acid (TFA)

-

Water (H₂O)

Procedure:

-

To a solution of 5-methoxy-2-nitroaniline (6.20 g, 36.9 mmol) in acetonitrile (90 mL), add N-Bromosuccinimide (6.56 g, 36.9 mmol) and trifluoroacetic acid (4.20 g, 36.9 mmol) at 0 °C.[4]

-

Allow the reaction mixture to warm to 25 °C and stir for 16 hours.[4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, add water (100 mL) to the reaction mixture.[4]

-

Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).

-